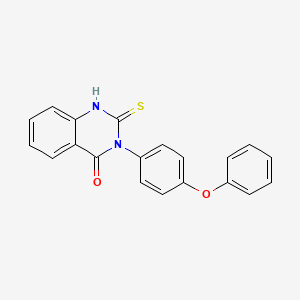
3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a quinazolinone core, which is known for its biological activity, and a phenoxyphenyl group, which can enhance its pharmacological properties.
作用机制
Target of Action
Similar compounds such as tolebrutinib and Ibrutinib are known to target Bruton’s tyrosine kinase (BTK), a key enzyme in B cell antigen receptor signaling pathways. BTK plays a crucial role in B cell maturation and is involved in the pathogenesis of several B cell malignancies .
Mode of Action
This inhibits B cell proliferation and survival, as well as cell migration and substrate adhesion .
Biochemical Pathways
Btk inhibitors like ibrutinib affect the b cell receptor signaling pathway, which is implicated in the pathogenesis of several b cell malignancies .
Pharmacokinetics
Ibrutinib is characterized by high selectivity for BTK and high potency .
Result of Action
Btk inhibitors like ibrutinib have been shown to inhibit b cell proliferation and survival, as well as cell migration and substrate adhesion .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds may be influenced by factors such as ph, temperature, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the condensation of 4-phenoxyaniline with 2-mercapto-3,4-dihydroquinazolin-4-one under specific reaction conditions. The process may include:
Condensation Reaction: 4-phenoxyaniline is reacted with 2-mercapto-3,4-dihydroquinazolin-4-one in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Purification: The crude product is purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions
3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinone derivatives.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated or nitrated derivatives of the phenoxyphenyl group.
科学研究应用
3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar heterocyclic structure and have been studied for their anticancer properties.
Ibrutinib: A well-known inhibitor of Bruton’s tyrosine kinase (BTK) that features a similar phenoxyphenyl group.
Uniqueness
3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a quinazolinone core and a phenoxyphenyl group, which may confer distinct pharmacological properties compared to other similar compounds.
属性
IUPAC Name |
3-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-19-17-8-4-5-9-18(17)21-20(25)22(19)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCNDAPWOKIBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]PROP-2-ENAMIDE](/img/structure/B2744120.png)
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2744121.png)
![4-benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide](/img/structure/B2744122.png)
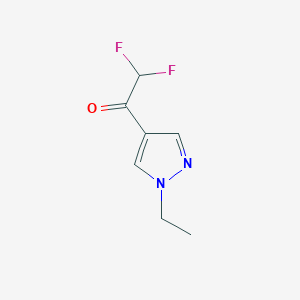
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2744125.png)

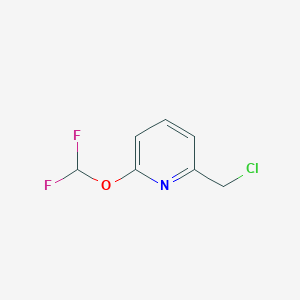
![2-(3-formyl-1H-indol-1-yl)-N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]acetamide](/img/structure/B2744133.png)
![4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide](/img/structure/B2744134.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2744136.png)
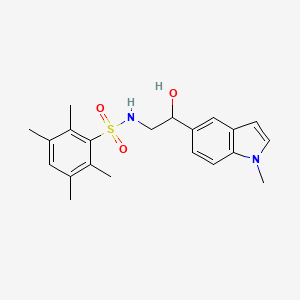
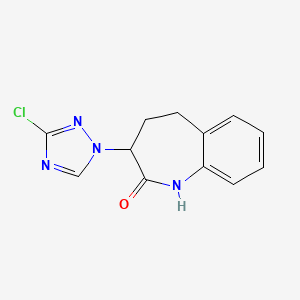
![2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2744140.png)
![2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2744141.png)
